

An In-depth Technical Guide to the Solubility and Stability of 2-Iodophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodophenol**

Cat. No.: **B132878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenol is a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the available data on the solubility of **2-iodophenol** in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are presented, along with graphical representations of key processes to facilitate comprehension. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Physicochemical Properties of 2-Iodophenol

2-Iodophenol is a crystalline solid that is white to cream or brown in color.^[1] It is recognized for its utility in various organic syntheses, including the preparation of benzofurans.^[2]

Table 1: General Physicochemical Properties of **2-Iodophenol**

Property	Value	Reference(s)
CAS Number	533-58-4	[3]
Molecular Formula	C ₆ H ₅ IO	[3]
Molecular Weight	220.01 g/mol	[3]
Melting Point	37-40 °C	[4]
Boiling Point	186-187 °C at 160 mmHg	[4]
Density	1.947 g/mL at 25 °C	[4]
pKa	8.51 at 25 °C	[2]

Solubility of 2-Iodophenol

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification processes. **2-Iodophenol** exhibits varied solubility across different solvent classes.

Qualitative Solubility

2-Iodophenol is generally described as slightly soluble in water and readily soluble in many common organic solvents.[\[2\]](#)[\[5\]](#) The presence of the hydroxyl group allows for some interaction with polar solvents, while the iodinated benzene ring contributes to its solubility in less polar organic media.[\[5\]](#) Its solubility is also noted to be pH-dependent, a characteristic feature of phenolic compounds.[\[5\]](#)

Quantitative Solubility Data

Quantitative solubility data for **2-iodophenol** is not extensively available in the public domain. The following table summarizes the available information and provides data for structurally similar compounds to offer a comparative perspective.

Table 2: Quantitative Solubility of **2-Iodophenol** and Related Compounds

Solvent	Solute	Temperature (°C)	Solubility	Reference(s)
Water	2-Iodophenol	Not Specified	Slightly soluble	[2][6]
Water	2-Chlorophenol	20	28.5 g/L	[7]
Water	2-Chlorophenol	25	1 g/L (at neutral pH)	[8]
Ethanol	2-Iodophenol	Not Specified	Soluble	[6]
Ethanol	2-Bromophenol	25	~10 mg/mL (as Bromophenol Blue)	[9][10]
Ether	2-Iodophenol	Not Specified	Soluble	[6]
Chloroform	2-Iodophenol	Not Specified	Slightly soluble	[2]
Ethyl Acetate	2-Iodophenol	Not Specified	Slightly soluble	[2]
Methanol	2-Iodophenol	Not Specified	2.5% w/v (2.5 g/100 mL)	[11]
Benzene	2-Iodophenol	Not Specified	Soluble	[12]

Note: The data for 2-chlorophenol and bromophenol blue are provided for estimation purposes due to the lack of specific quantitative data for **2-iodophenol**. Experimental verification is highly recommended.

Stability of 2-Iodophenol

The stability of a compound is a critical determinant of its shelf-life, storage conditions, and potential degradation pathways.

General Stability Profile

2-Iodophenol is generally considered a stable compound under standard temperature and pressure.[13] However, it is known to be sensitive to light and is incompatible with strong

oxidizing agents.[\[2\]](#) Therefore, it is recommended to store **2-iodophenol** in a dark place, sealed in a dry, inert atmosphere at room temperature.[\[2\]](#)

Degradation Pathways

Specific kinetic data on the photodegradation, thermal decomposition, and hydrolysis of **2-iodophenol** are not readily available. However, general degradation pathways for phenolic compounds can be inferred.

- Photodegradation: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species that can initiate further degradation reactions.
- Thermal Decomposition: While generally stable at room temperature, elevated temperatures can induce decomposition. A study on the thermal degradation of other substituted styrenes suggests that the degradation mechanism can be complex and dependent on the substituent.[\[14\]](#)
- Oxidative Degradation: **2-Iodophenol** is incompatible with strong oxidizing agents.[\[2\]](#) Oxidation can lead to the formation of various iodinated and oxygenated byproducts.
- Hydrolysis: The stability of **2-iodophenol** in aqueous solutions is expected to be pH-dependent. Under strongly basic conditions, the phenoxide ion is formed, which may be more susceptible to oxidative degradation.

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of **2-iodophenol**.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method.[\[15\]](#)[\[16\]](#)

Objective: To determine the equilibrium solubility of **2-iodophenol** in water at a specific temperature.

Materials:

- **2-Iodophenol** (high purity)
- Reagent-grade water
- Temperature-controlled orbital shaker
- Analytical balance
- Centrifuge
- HPLC-UV system or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Procedure:

- Prepare a supersaturated solution of **2-iodophenol** in water in a sealed container.
- Place the container in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand undisturbed at the set temperature to allow excess solid to sediment.
- Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
- Quantify the concentration of **2-iodophenol** in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.
- Calculate the solubility of **2-iodophenol** in g/L or mol/L.

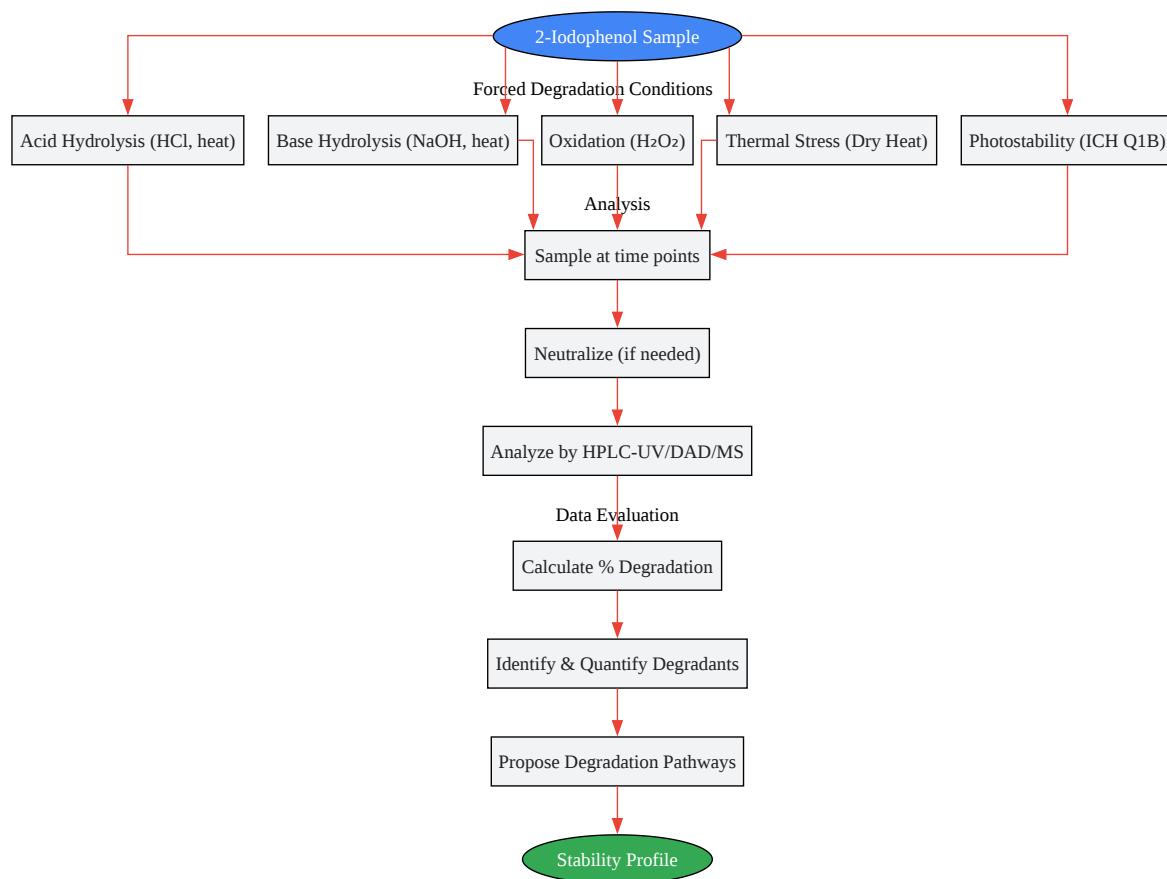
[Click to download full resolution via product page](#)

Experimental workflow for the shake-flask solubility determination.

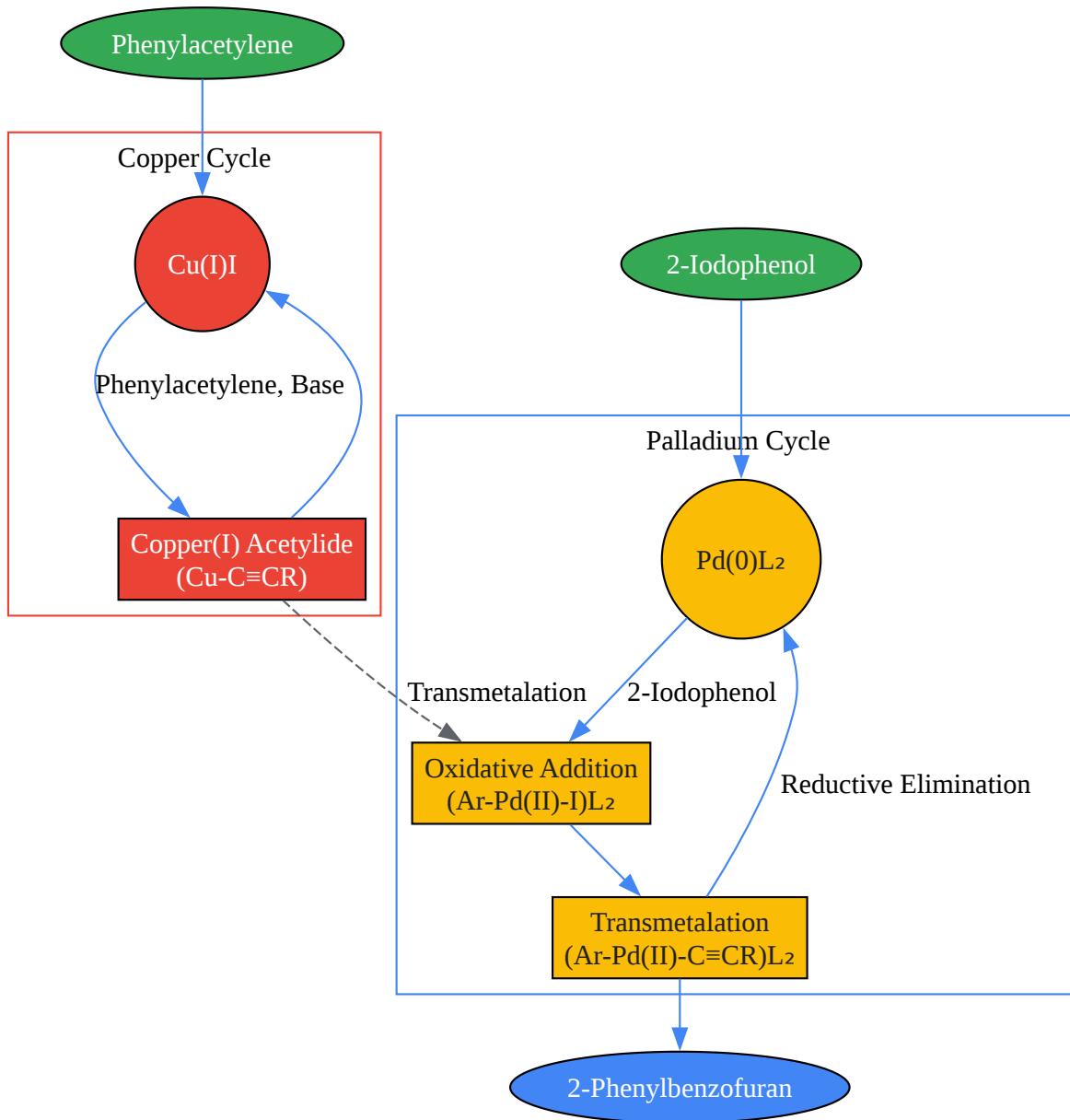
Protocol for Stability Testing (Forced Degradation Study)

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.[\[1\]](#)[\[17\]](#) [\[18\]](#)[\[19\]](#)[\[20\]](#)

Objective: To investigate the degradation of **2-iodophenol** under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.


Materials:

- **2-Iodophenol** (high purity)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- ICH-compliant photostability chamber
- Temperature- and humidity-controlled stability chambers
- HPLC-UV/DAD or HPLC-MS system
- pH meter


Procedure:

- Sample Preparation: Prepare solutions of **2-iodophenol** in appropriate solvents (e.g., water, methanol/water).
- Forced Degradation Conditions:
 - Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60 °C).
 - Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or an elevated temperature.
 - Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.
 - Thermal Stress: Expose solid **2-iodophenol** and its solution to dry heat (e.g., 80 °C) in a stability chamber.
 - Photostability: Expose solid **2-iodophenol** and its solution to light in a photostability chamber according to ICH Q1B guidelines.
- Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Sample Analysis:
 - Neutralize the acidic and basic samples before analysis.
 - Analyze all samples by a validated stability-indicating HPLC method.
 - Use a photodiode array (PDA) detector to assess peak purity and detect the formation of degradation products.
 - Use HPLC-MS to identify the structure of the degradation products.
- Data Evaluation:
 - Calculate the percentage degradation of **2-iodophenol** at each time point.

- Identify and quantify the major degradation products.
- Propose degradation pathways.

Sonogashira Coupling of 2-Iodophenol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. database.ich.org [database.ich.org]
- 2. 2-Iodophenol CAS#: 533-58-4 [m.chemicalbook.com]
- 3. 2-Iodophenol | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodophenol 98 533-58-4 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-Iodophenol, 98% | Fisher Scientific [fishersci.ca]
- 7. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2 Iodophenol, 2 Iodophenol 533-58-4, o iodophenol, 2-iodophenol, 2-iodo-pheno suppliers in India. [sodiumiodide.net]
- 13. 2-Iodophenol | 533-58-4 [chemicalbook.com]
- 14. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 15. enamine.net [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. youtube.com [youtube.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of 2-Iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132878#solubility-and-stability-of-2-iodophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com